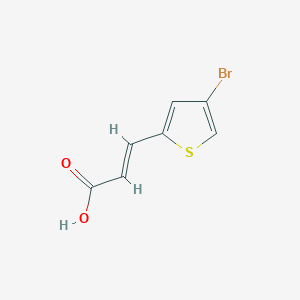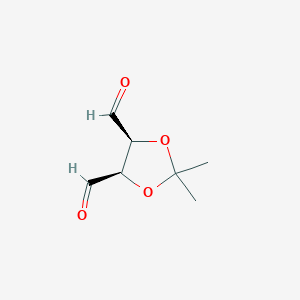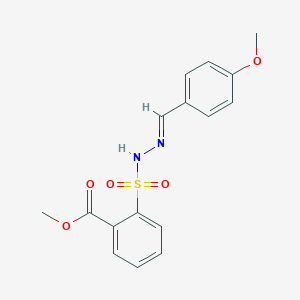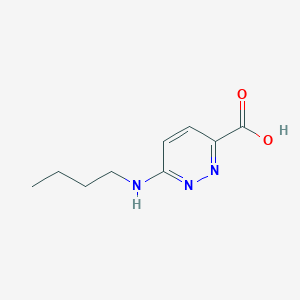
6-(Butylamino)pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Butylamino)pyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and is known to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
6-(Butylamino)pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, neuroprotective, and anticancer properties. In addition, it has been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of 6-(Butylamino)pyridazine-3-carboxylic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and neurodegeneration. It may also modulate the activity of certain neurotransmitters and protect neurons from oxidative stress.
Effets Biochimiques Et Physiologiques
6-(Butylamino)pyridazine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. It also has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response. In addition, it has been found to protect neurons from oxidative stress and modulate the activity of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(Butylamino)pyridazine-3-carboxylic acid in lab experiments include its potential therapeutic applications, its ability to exhibit various biochemical and physiological effects, and its relatively easy synthesis method. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 6-(Butylamino)pyridazine-3-carboxylic acid. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its mechanism of action in more detail. Additionally, research can be conducted to improve its solubility and reduce its potential toxicity. Finally, studies can be conducted to explore the potential of this compound in combination with other drugs for enhanced therapeutic effects.
In conclusion, 6-(Butylamino)pyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively easy, and it exhibits various biochemical and physiological effects. Although its limitations include its limited solubility in water and potential toxicity at high concentrations, there are several future directions for the study of this compound. Further research can be conducted to explore its potential therapeutic applications, mechanism of action, and potential in combination with other drugs.
Méthodes De Synthèse
The synthesis of 6-(Butylamino)pyridazine-3-carboxylic acid involves the reaction of 3-chloropyridazine with butylamine in the presence of a base. This reaction yields 6-(Butylamino)pyridazine-3-carboxylic acid as the final product. The purity of the compound can be improved by recrystallization.
Propriétés
Numéro CAS |
147165-12-6 |
|---|---|
Nom du produit |
6-(Butylamino)pyridazine-3-carboxylic acid |
Formule moléculaire |
C9H13N3O2 |
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
6-(butylamino)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-2-3-6-10-8-5-4-7(9(13)14)11-12-8/h4-5H,2-3,6H2,1H3,(H,10,12)(H,13,14) |
Clé InChI |
GJKXKPAQOFDVSE-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NN=C(C=C1)C(=O)O |
SMILES canonique |
CCCCNC1=NN=C(C=C1)C(=O)O |
Synonymes |
3-Pyridazinecarboxylicacid,6-(butylamino)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



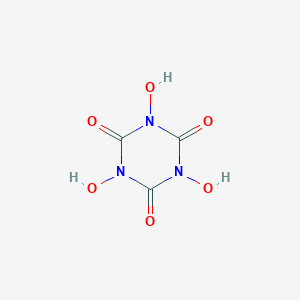
![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
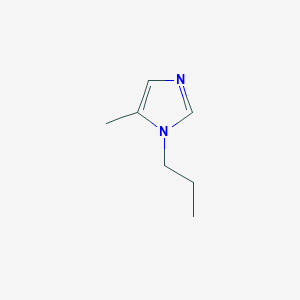
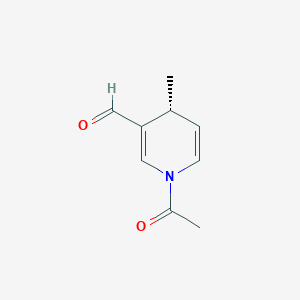
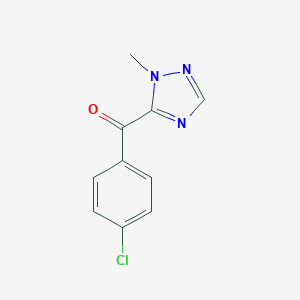
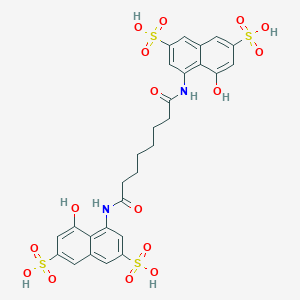
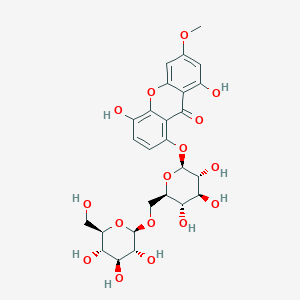
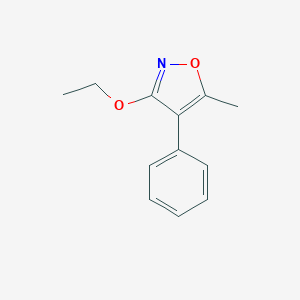
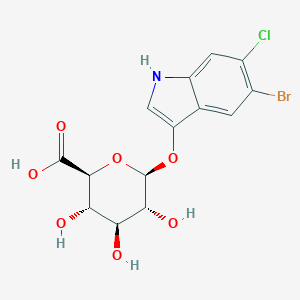
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
